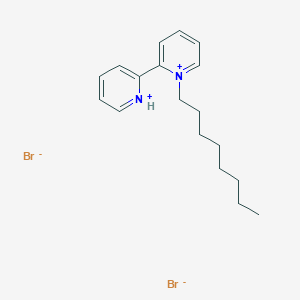
1-Octyl-2,2'-bipyridin-1-ium dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Octyl-2,2’-bipyridin-1-ium dibromide is a bipyridinium salt, which is a class of compounds known for their diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of an octyl group attached to the nitrogen atom of the bipyridine ring, and it is paired with two bromide ions.
Méthodes De Préparation
The synthesis of 1-Octyl-2,2’-bipyridin-1-ium dibromide typically involves the alkylation of 2,2’-bipyridine with an octyl halide, followed by the addition of a bromide source to form the dibromide salt. The reaction conditions often include the use of a polar solvent such as acetonitrile or dimethylformamide (DMF) and a base like potassium carbonate to facilitate the alkylation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Octyl-2,2’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where it can be reduced to form radical cations and further reduced to form quinoid structures.
Substitution Reactions: The bipyridinium core can undergo nucleophilic substitution reactions, where nucleophiles replace the bromide ions under appropriate conditions.
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents such as potassium permanganate, and various nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Octyl-2,2’-bipyridin-1-ium dibromide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Octyl-2,2’-bipyridin-1-ium dibromide involves its interaction with molecular targets through coordination with metal ions. The bipyridine ring can chelate metal ions, altering their electronic properties and facilitating various catalytic processes. The octyl group enhances the compound’s solubility in organic solvents, making it more versatile in different reaction environments .
Comparaison Avec Des Composés Similaires
1-Octyl-2,2’-bipyridin-1-ium dibromide can be compared with other bipyridinium salts such as:
1,1’-Diethyl-2,2’-bipyridinium dibromide: Similar in structure but with ethyl groups instead of octyl, leading to different solubility and reactivity properties.
1,1’-Dimethyl-4,4’-bipyridinium dichloride:
The uniqueness of 1-Octyl-2,2’-bipyridin-1-ium dibromide lies in its long alkyl chain, which imparts distinct solubility and interaction characteristics, making it suitable for specific applications in organic and coordination chemistry .
Propriétés
Numéro CAS |
154356-42-0 |
|---|---|
Formule moléculaire |
C18H26Br2N2 |
Poids moléculaire |
430.2 g/mol |
Nom IUPAC |
1-octyl-2-pyridin-1-ium-2-ylpyridin-1-ium;dibromide |
InChI |
InChI=1S/C18H25N2.2BrH/c1-2-3-4-5-6-10-15-20-16-11-8-13-18(20)17-12-7-9-14-19-17;;/h7-9,11-14,16H,2-6,10,15H2,1H3;2*1H/q+1;;/p-1 |
Clé InChI |
GBERMXQDAABGBX-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCC[N+]1=CC=CC=C1C2=CC=CC=[NH+]2.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


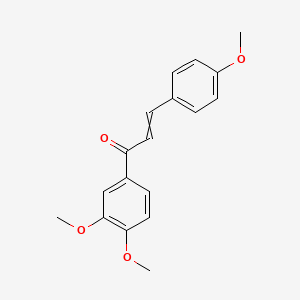

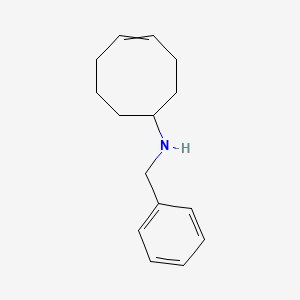
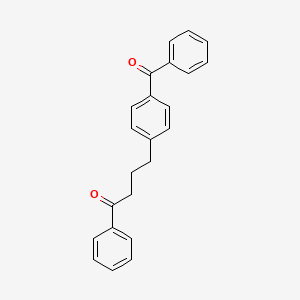

![2'-Chloro-6'-methoxy-4'-methyl[1,1'-biphenyl]-4-ol](/img/structure/B12563565.png)
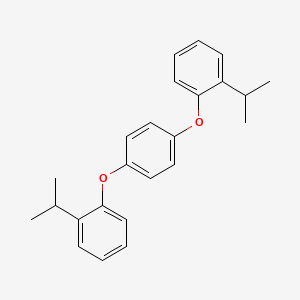
![2-(Trideca-9,11-diyn-1-ylidene)-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B12563590.png)



![3-[Tert-butyl(dimethyl)silyl]-2-methylprop-2-en-1-ol](/img/structure/B12563598.png)
![1,1'-[1,3-Phenylenebis(bromomethylene)]bis(4-tert-butylbenzene)](/img/structure/B12563605.png)
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-(methanesulfonyl)-L-alanine](/img/structure/B12563619.png)
